methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2-Methyl-1H-pyrrole-3-carboxylic acid: The parent compound without the hydroxymethyl and ester groups.
Methyl 2-methyl-1H-pyrrole-3-carboxylate: A similar compound lacking the hydroxymethyl group.
Uniqueness
Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and data tables that highlight its efficacy.
This compound can be synthesized through various chemical pathways, typically involving the reaction of pyrrole derivatives with hydroxymethylating agents. The compound features a hydroxymethyl group, which is crucial for its biological activity, allowing it to engage in hydrogen bonding with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, influencing the structure and function of proteins and enzymes in biological systems. Additionally, the ester functionality can undergo hydrolysis, releasing active pyrrole derivatives that may interact with various receptors.
Biological Activity and Efficacy
Research has demonstrated various biological activities associated with this compound:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a study evaluating its effects on colon cancer cells, the compound showed a decrease in cell viability at concentrations as low as 100 μM, with further reductions observed at higher concentrations .
- Antioxidant Activity : The compound has been reported to possess antioxidant properties. Its structural features enable it to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, such as aldose reductase. This inhibition could have implications for treating diabetic complications .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human tumor cell lines (A459, HCT-15). The results indicated an IC50 value ranging from 21.52 μM to 40.74 μM across different cell lines, demonstrating its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with porcine pancreatic lipase. It was found to inhibit lipase activity significantly at concentrations around 100 μM, suggesting a possible role in anti-obesity treatments through the modulation of lipid metabolism .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | Concentration (μM) | Cell Viability (%) |
---|---|---|
A459 | 100 | 79 |
HCT-15 | 200 | 65 |
MCF-7 | 400 | 48 |
Table 2: Enzyme Inhibition Activity
Enzyme | Compound Concentration (μM) | Inhibition (%) |
---|---|---|
Porcine Pancreatic Lipase | 100 | 70 |
Aldose Reductase | 39.71 | Significant |
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3,9-10H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFOULXMIZPILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.